molecular formula C28H32FNO6 B12713177 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate CAS No. 94135-31-6

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate

Cat. No.: B12713177
CAS No.: 94135-31-6
M. Wt: 497.6 g/mol
InChI Key: BQTXJHAJMDGOFI-QEVRMTOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a methyl group at the 16th position. This compound is known for its potent anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate typically involves multiple steps, starting from a suitable steroid precursorThe final step involves the esterification of the 21-hydroxyl group with isonicotinic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is unique due to its specific structural modifications, which enhance its anti-inflammatory potency and reduce its mineralocorticoid activity compared to other corticosteroids .

Properties

CAS No.

94135-31-6

Molecular Formula

C28H32FNO6

Molecular Weight

497.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1

InChI Key

BQTXJHAJMDGOFI-QEVRMTOFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.